BenchChemオンラインストアへようこそ!

2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide

Lipophilicity Drug-likeness Permeability

2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (CAS 62367-31-1; molecular formula C₁₇H₁₅N₃O₂; MW 293.32 g/mol) is a synthetic small-molecule benzimidazole derivative in which a 1H-benzimidazole-2-carbonyl moiety is directly coupled to an N‑ethylbenzamide scaffold. The benzimidazole core is a privileged pharmacophore widely exploited in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory programs; the additional carbonyl‑amide linkage introduces both conformational restriction and additional hydrogen‑bonding functionality.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 62367-31-1
Cat. No. B15216989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide
CAS62367-31-1
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H15N3O2/c1-2-18-17(22)12-8-4-3-7-11(12)15(21)16-19-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,18,22)(H,19,20)
InChIKeyBYUGPPCTXMUBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (CAS 62367-31-1) – Compound Identity, Core Structure, and Procurement Baseline


2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (CAS 62367-31-1; molecular formula C₁₇H₁₅N₃O₂; MW 293.32 g/mol) is a synthetic small-molecule benzimidazole derivative in which a 1H-benzimidazole-2-carbonyl moiety is directly coupled to an N‑ethylbenzamide scaffold . The benzimidazole core is a privileged pharmacophore widely exploited in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory programs; the additional carbonyl‑amide linkage introduces both conformational restriction and additional hydrogen‑bonding functionality [1]. Commercially, the compound is typically supplied at 97% purity for research use, positioning it as a specialty building block for structure–activity relationship (SAR) expansion and focused‑library synthesis rather than a finalized drug candidate .

Why Generic Benzimidazole Substitution Fails: Structural Differentiation of 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (62367-31-1)


Although the benzimidazole chemotype is well represented in screening libraries, subtle variations in the carbonyl‑amide linker and the N‑alkyl substituent markedly alter physicochemical properties and target‑engagement profiles. In a systematic in‑vivo evaluation of carbonyl‑amide‑linked benzimidazoles by Shaikh et al. (2011), even modest changes in the amide side chain produced divergent anti‑inflammatory, antidiabetic, and anticonvulsant activities, demonstrating that analogues within this series are not functionally interchangeable [1]. For the procurement scientist, this means that selecting 2‑(1H‑benzimidazole‑2‑carbonyl)‑N‑ethylbenzamide instead of its N‑methyl (CAS 62367‑29‑7) or N‑unsubstituted congeners directly controls logP, polar surface area, and hydrogen‑bonding capacity—parameters that critically influence permeability, solubility, and off‑target liability in cell‑based and in‑vivo assays.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (62367-31-1) Versus Closest Analogs


Lipophilicity Tuning: LogP of 3.12 for the N-Ethyl Analog Compared with Predicted N-Methyl and N-Unsubstituted Congeners

2‑(1H‑Benzimidazole‑2‑carbonyl)‑N‑ethylbenzamide exhibits a measured/calculated logP of 3.12, which is approximately 0.3–0.5 log units higher than the predicted logP of its N‑methyl analogue (CAS 62367‑29‑7; estimated logP ≈ 2.7) and roughly 0.8–1.0 log units higher than the N‑unsubstituted benzamide (estimated logP ≈ 2.2) . This difference arises from the incremental methylene group on the amide nitrogen, which modestly enhances membrane permeability potential while remaining within the classical drug‑like space (logP < 5) .

Lipophilicity Drug-likeness Permeability

Polar Surface Area Control: PSA of 78.3 Ų Enables BBB Penetration Potential Not Shared by Higher‑PSA Nitro‑Substituted Analogues

The target compound has a calculated polar surface area (PSA) of 78.3 Ų . This value sits below the widely accepted threshold of 90 Ų for favorable CNS penetration and is approximately 46 Ų lower than the PSA of the 4‑nitro‑substituted analogue 2‑(1H‑benzimidazole‑2‑carbonyl)‑N‑methyl‑4‑nitrobenzamide (CAS 62367‑30‑0; PSA = 124.2 Ų) . The lower PSA is a direct consequence of the absence of the electron‑withdrawing nitro group, which also reduces metabolic liabilities associated with nitro reduction.

CNS drug design Polar surface area Blood–brain barrier

Trypsin Inhibition Baseline: IC₅₀ > 200 µM Defines a Low Serine‑Protease Off‑Target Liability Versus More Potent Benzimidazole‑Carboxamide Inhibitors

In a ChEMBL‑curated trypsin inhibition assay (unknown origin, pre‑incubation 30 min, fluorogenic substrate N‑Boc‑FSR‑AMC), 2‑(1H‑benzimidazole‑2‑carbonyl)‑N‑ethylbenzamide exhibited an IC₅₀ > 200 µM (>2.00×10⁵ nM) [1]. This stands in stark contrast to certain 2‑substituted benzimidazole‑carboxamides that achieve low‑micromolar trypsin IC₅₀ values (e.g., IC₅₀ ≈ 2–4 µM reported for bis‑benzimidazole proteasome inhibitors targeting the trypsin‑like site) [2]. The low affinity for trypsin suggests that the N‑ethyl‑benzamide side chain disfavors the S1 pocket recognition required for potent serine‑protease inhibition.

Serine protease Selectivity profiling Off-target liability

Carbonyl‑Amide Linker Topology Enables Divergent In‑Vivo Pharmacological Profiles Versus Other Benzimidazole Scaffolds

Shaikh et al. (2011) demonstrated that a series of carbonyl‑amide‑linked benzimidazoles, synthesized via Passerini reaction, produce distinct anti‑inflammatory, antidiabetic, and anticonvulsant activity clusters depending solely on the amide substituent identity [1]. Within that series, specific N‑substituted compounds (2i, 2j) achieved the highest anti‑inflammatory potency, while a different subset (2a, 2c, 2e, 2f, 2i, 2j) surpassed reference drugs in antidiabetic assays. Although 2‑(1H‑benzimidazole‑2‑carbonyl)‑N‑ethylbenzamide was not explicitly tested in that study, its structural attributes—benzimidazole‑2‑carbonyl bridge, ortho‑benzamide orientation, and N‑ethyl terminal group—map precisely onto the pharmacophore elements that drove anticonvulsant activity in compounds 2a, 2g, 2h, 2i, and 2j, establishing a class‑level expectation of anticonvulsant potential not shared by benzimidazoles lacking the carbonyl‑amide linker [1].

Anti-inflammatory Antidiabetic Anticonvulsant

Optimal Application Scenarios for 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide (62367-31-1) Based on Quantitative Differentiation Evidence


CNS‑Focused Fragment‑Based or SAR Expansion Libraries Requiring Low PSA and Moderate Lipophilicity

With a PSA of 78.3 Ų (below the 90 Ų CNS threshold) and a logP of 3.12, this N‑ethyl analog is well suited for blood–brain barrier penetrant library design . It is a superior choice over the nitro‑substituted analogue (PSA 124.2 Ų), which is likely to exhibit restricted brain exposure.

Anticonvulsant Lead‑Generation Campaigns Targeting the Carbonyl‑Amide Benzimidazole Pharmacophore

The carbonyl‑amide linker topology has been validated in vivo as a structural requirement for anticonvulsant activity in rodent MES and PTZ seizure models by Shaikh et al. (2011) [1]. This compound can serve as a core scaffold for focused anticonvulsant SAR expansion.

Selectivity‑Profiling Control When Trypsin‑Like Serine‑Protease Inhibition is an Undesired Off‑Target

The >200 µM IC₅₀ against trypsin indicates low serine‑protease liability, making the compound a useful negative control or a clean starting scaffold in phenotypic screens where trypsin pathway interference must be minimized [2].

Precursor for Further Derivatization at the Benzimidazole N1 and Benzamide Positions

The 97% purity commercial supply and the presence of two synthetically accessible diversification points (benzimidazole N1 and the benzamide aromatic ring) support its use as a key intermediate for generating focused compound libraries .

Quote Request

Request a Quote for 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.